2-Bromo-3-ethynylpyridine
Overview
Description
2-Bromo-3-ethynylpyridine is a useful research compound. Its molecular formula is C7H4BrN and its molecular weight is 182.02 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymerization and Conjugated Ionic Polyacetylenes
A novel approach to polymerize the acetylenic bond in 2-ethynylpyridines has been developed, leading to the formation of substituted polyacetylenes with extensively conjugated backbones. These compounds are characterized by their solubility in polar solvents and their ionic nature, which suggests potential applications in materials science and engineering (Subramanyam, Blumstein, & Li, 1992).
Ionic Polyacetylene Derivatives
Research has also focused on catalyst-free polymerization processes involving 2-ethynylpyridine, resulting in high yields of polymers with unique structural characteristics. These studies provide insights into the electro-optical properties of these polymers, which can be significant for applications in electronics and optoelectronics (Lim et al., 2018).
Thermal Intra-molecular Cyclization
2-ethynylpyridine N-ylides undergo thermal intra-molecular cyclization, leading to the formation of various compounds like indolizines and cyclazines. This process is of interest in synthetic organic chemistry for the creation of complex molecules (Tsuchiya, Kato, & Sashida, 1984).
Synthesis and Characterization of Polymers
Several studies have been conducted on the synthesis and characterization of various polymers derived from 2-ethynylpyridine. These polymers exhibit unique optical and electrochemical properties, suggesting their potential use in a range of applications including photonics and electronic devices (Choi et al., 2018).
Soil Nitrification Inhibition
2-Ethynylpyridine has been evaluated as a soil nitrification inhibitor, comparing favorably with other nitrification inhibitors. Its effectiveness varies depending on soil type and temperature, making it a candidate for use in agricultural applications to control the nitrification process (McCarty & Bremner, 1990).
Charge-Induced Conformational Changes
Research on 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine demonstrates charge-induced conformational switching and rectifying behavior. This is significant in the development of molecular electronics, specifically in creating molecular diodes and nano-actuators (Derosa, Guda, & Seminario, 2003).
Properties
IUPAC Name |
2-bromo-3-ethynylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN/c1-2-6-4-3-5-9-7(6)8/h1,3-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRDZOHXNYKPRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(N=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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